![molecular formula C2HCl3F2 B1208845 1,2-Difluoro-1,1,2-trichloroethane CAS No. 354-15-4](/img/structure/B1208845.png)
1,2-Difluoro-1,1,2-trichloroethane
Overview
Description
1,2-Difluoro-1,1,2-trichloroethane, also known as Frigen 122, Freon 122, and HCFC 122, is a chemical compound with the formula C2HCl3F2 . It has a molecular weight of 169.385 .
Synthesis Analysis
The synthesis of 1,2-Difluoro-1,1,2-trichloroethane involves a gas-phase catalytic reaction. Ethylene and chlorine gas are heated under the action of a catalyst to generate a mixture of 1,2-dichloroethane and 1,1,2-trichloroethane. This mixture is then heated with hydrogen fluoride under the action of a fluorination catalyst to generate 1,2-difluoroethane and 1,1,2-trifluoroethane .Molecular Structure Analysis
The molecular structure of 1,2-Difluoro-1,1,2-trichloroethane can be viewed in 3D using Java or Javascript .Chemical Reactions Analysis
The dehydrochlorination of 1,1,2-trichloroethane is a widely used method for preparing vinylidene chloride, which is an important polymeric monomer and intermediate of refrigerant .Physical And Chemical Properties Analysis
The boiling point of 1,2-Difluoro-1,1,2-trichloroethane is approximately 345 K . The heat of vaporization is 32.8 ± 0.4 kJ/mol .Scientific Research Applications
Synthesis of Fluorinated Compounds
It acts as a precursor in the synthesis of more complex fluorinated compounds used in pharmaceuticals and agrochemicals. The reductive dechlorination of 1,2-Difluoro-1,1,2-trichloroethane can lead to the production of 1-chloro-2,2-difluoroethylene , which is a valuable intermediate for further chemical transformations .
Safety and Hazards
properties
IUPAC Name |
1,1,2-trichloro-1,2-difluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3F2/c3-1(6)2(4,5)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSLJQRJAJITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861888 | |
Record name | 1,1,2-Trichloro-1,2-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-1,1,2-trichloroethane | |
CAS RN |
354-15-4 | |
Record name | 1,1,2-Trichloro-1,2-difluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Khladon 122a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2-Trichloro-1,2-difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIFLUOROTRICHLOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9MND2BU7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key thermodynamic properties of 1,2-difluoro-1,1,2-trichloroethane as determined by the research?
A1: The research primarily focused on characterizing the heat capacity of 1,2-difluoro-1,1,2-trichloroethane across a range of temperatures. The study revealed crucial thermodynamic parameters, including:
- Thermodynamic functions: The study determined key thermodynamic functions at a standard temperature of 298.15 K. These functions provide insights into the energy changes associated with the compound's physical transformations and its capacity to do work. Specifically, the researchers calculated:
Q2: How was the heat capacity of 1,2-difluoro-1,1,2-trichloroethane measured in the study?
A2: The researchers employed a highly accurate adiabatic calorimeter to meticulously measure the heat capacity of 1,2-difluoro-1,1,2-trichloroethane []. This method involves carefully controlling and measuring the heat flow into and out of a sample while minimizing any heat exchange with the surrounding environment. By precisely monitoring the temperature changes in response to controlled heat input, the researchers could accurately determine the heat capacity of the compound across different temperatures. This data is essential for understanding the compound's behavior under various conditions and its potential applications.
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